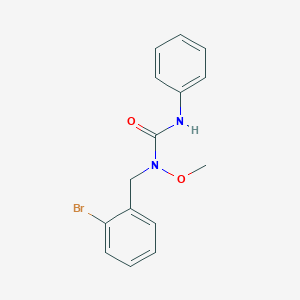

1-(2-Bromobenzyl)-1-methoxy-3-phenylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]-1-methoxy-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2/c1-20-18(11-12-7-5-6-10-14(12)16)15(19)17-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMQYIGRXRLWTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON(CC1=CC=CC=C1Br)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375707 | |

| Record name | 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149281-96-9 | |

| Record name | 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1 2 Bromobenzyl 1 Methoxy 3 Phenylurea

Established Synthetic Routes to Substituted Phenylurea Scaffolds

The synthesis of substituted ureas is a cornerstone of medicinal and materials chemistry, owing to the prevalence of the urea (B33335) motif in biologically active molecules and functional polymers. A variety of synthetic strategies have been developed, ranging from direct condensation reactions to sophisticated metal-catalyzed cross-coupling protocols.

Direct Reaction Approaches for Urea Formation

The most straightforward and widely employed method for constructing the urea linkage is the reaction of an amine with an isocyanate. commonorganicchemistry.com This reaction is typically efficient, proceeds at room temperature, and does not require a catalyst, forming the C-N bond with high atom economy. commonorganicchemistry.com

Alternative phosgene-equivalent reagents have been developed to circumvent the high toxicity of phosgene (B1210022) gas. Reagents such as carbonyldiimidazole (CDI) and triphosgene (B27547) (a solid) serve as effective substitutes. commonorganicchemistry.com In a typical CDI-mediated synthesis, CDI reacts first with an amine to form an imidazolyl carbamate (B1207046) intermediate, which then reacts with a second amine to yield the unsymmetrical urea. The order of addition is crucial to prevent the formation of symmetrical urea byproducts. organic-chemistry.org

Recent advancements have focused on more sustainable methods. One such approach involves the use of carbon dioxide (CO₂) as a C1 building block at atmospheric pressure, representing a greener alternative to phosgene-based reagents. organic-chemistry.org Another direct method involves the reaction of primary amides with a hypervalent iodine reagent (phenyliodine diacetate) in the presence of an ammonia (B1221849) source, which proceeds through an in-situ generated isocyanate via a Hofmann rearrangement. organic-chemistry.org

Table 1: Comparison of Common Direct Urea Synthesis Methods

| Reagent/Method | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| Amine + Isocyanate | High yield, simple, no catalyst needed. commonorganicchemistry.com | Isocyanates can be hazardous and may not be readily available. | Aprotic solvent (THF, DCM), Room Temperature. commonorganicchemistry.com |

| Carbonyldiimidazole (CDI) | Safer alternative to phosgene, solid reagent. commonorganicchemistry.com | Order of addition is critical to avoid symmetrical byproducts. organic-chemistry.org | Stepwise addition of amines in a suitable solvent. organic-chemistry.org |

| Triphosgene | Solid, easier to handle than phosgene gas. commonorganicchemistry.com | Forms toxic phosgene in-situ; requires careful handling. commonorganicchemistry.com | Base, aprotic solvent, controlled temperature. |

| CO₂ + Amines | Sustainable, uses readily available C1 source. organic-chemistry.org | May require specific catalysts or conditions to be efficient. | Metal-free catalysis, Room Temperature, Atmospheric Pressure. organic-chemistry.org |

Alkylation and Arylation Strategies in Urea Synthesis

For the synthesis of highly substituted or unsymmetrical ureas, direct alkylation or arylation of a simpler urea precursor is a powerful strategy. Palladium-catalyzed cross-coupling reactions have emerged as a premier method for the arylation of ureas. organic-chemistry.org The Buchwald-Hartwig amidation protocol can be adapted to couple aryl halides (including chlorides) with a variety of ureas using specialized palladium-ligand systems. organic-chemistry.org A common strategy for producing unsymmetrical N,N'-diarylureas involves a sequential, one-pot process: a readily available precursor like benzylurea (B1666796) is first arylated, followed by hydrogenolysis to remove the benzyl (B1604629) protecting group, and then a second, different aryl group is introduced in a subsequent arylation step. organic-chemistry.orgnih.gov

Direct C-H arylation of aryl ureas has also been demonstrated at room temperature in water, providing a convenient route to biaryl aniline (B41778) derivatives under mild conditions. nih.gov This method utilizes a directing-group strategy where the urea moiety facilitates ortho-C-H activation. nih.gov

N-alkylation of ureas, historically challenging due to competing O-alkylation, can be achieved by reacting a urea with an alkylating agent in the presence of a solid base and a phase-transfer catalyst. google.com This allows for the introduction of various alkyl groups onto the urea nitrogen atoms.

Lewis Base Catalyzed Reductive Alkylation Routes for Unsymmetrical Urea Synthesis

Reductive alkylation offers an alternative pathway to N-alkylated ureas, particularly when the corresponding isocyanate is unavailable or unstable. A recently developed method employs hexamethylphosphoramide (B148902) (HMPA) as a Lewis base catalyst for the reductive alkylation of ureas and thioureas using trichlorosilane (B8805176) as the reducing agent. rsc.org This protocol allows for the efficient use of both aldehydes and ketones as alkylating agents to produce di- and trisubstituted ureas in moderate to high yields under mild conditions. rsc.org The reaction demonstrates good functional group tolerance and chemoselectivity. An earlier method for selective mono-N-alkylation of primary ureas uses aldehydes as the alkylating agent with a reagent system of trifluoroacetic acid and triethylsilane. epa.gov

Suzuki-Miyaura Coupling for Diarylurea Scaffolds

While the Suzuki-Miyaura reaction is a carbon-carbon bond-forming reaction, it is an indispensable tool for constructing complex diarylurea scaffolds. nih.gov This strategy does not form the urea linkage directly but is used to build the aryl frameworks prior to the urea formation step. For instance, a halo-substituted nitroarene can be coupled with an arylboronic acid using a palladium catalyst. nih.govmdpi.com The resulting nitro-biaryl compound is then chemically reduced to the corresponding aniline derivative. This aniline can then be converted into the target diarylurea, typically by reacting it with a suitable aryl isocyanate. nih.gov This multi-step approach is highly modular, allowing for the synthesis of diverse libraries of compounds by varying either the boronic acid or the haloarene coupling partner. nih.gov

Table 2: Application of Suzuki-Miyaura Coupling in Diarylurea Synthesis

| Step | Reaction | Purpose | Key Reagents |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Construction of the biaryl backbone. nih.gov | Aryl halide, Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃). mdpi.com |

| 2 | Nitro Group Reduction | Generation of the key aniline intermediate. | Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C). |

| 3 | Urea Formation | Installation of the urea moiety. nih.gov | Resulting aniline, Aryl isocyanate. nih.gov |

Targeted Synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea

The synthesis of the specific trisubstituted urea, this compound, requires a multi-step approach that leverages the principles outlined above. A plausible and efficient synthetic route would involve the initial formation of a disubstituted urea intermediate, followed by a selective alkylation step.

A proposed pathway is as follows:

Step 1: Synthesis of 1-Methoxy-3-phenylurea. This intermediate can be synthesized via the direct reaction of N-methoxyamine hydrochloride with phenyl isocyanate. The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate or triethylamine, to neutralize the HCl salt of the hydroxylamine, liberating the free amine for reaction with the isocyanate.

Step 2: N-Alkylation. The intermediate, 1-methoxy-3-phenylurea, is then selectively alkylated with 2-bromobenzyl bromide to yield the final product. This reaction would be performed in the presence of a suitable base to deprotonate the nitrogen atom. The nitrogen adjacent to the methoxy (B1213986) group is targeted for alkylation.

Optimization of Reaction Conditions and Parameters

The critical step in the proposed synthesis is the selective N-alkylation of 1-methoxy-3-phenylurea. Optimization of this step is paramount to maximize the yield of the desired product and minimize potential side reactions, such as O-alkylation or alkylation at the phenyl-substituted nitrogen.

Key parameters for optimization include:

Base: The choice of base is crucial. A strong, non-nucleophilic base like sodium hydride (NaH) would be a primary candidate to ensure complete deprotonation of the urea nitrogen. Weaker bases, such as potassium carbonate (K₂CO₃), could also be effective and may offer milder conditions.

Solvent: Aprotic polar solvents are preferred for this type of alkylation. Dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) would be suitable choices as they can effectively solvate the urea anion.

Temperature: The reaction temperature must be carefully controlled. While gentle heating may be required to drive the reaction to completion, excessive heat could lead to decomposition or side products. The reaction would likely be initiated at 0 °C during the deprotonation step and then allowed to warm to room temperature or slightly above after the addition of the alkylating agent, 2-bromobenzyl bromide.

Stoichiometry: Using a slight excess of the alkylating agent (e.g., 1.1 equivalents) can help ensure complete conversion of the starting urea. However, a large excess should be avoided to minimize the risk of potential side reactions.

The progress of the reaction would be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Table 3: Proposed Optimization Parameters for the Alkylation of 1-Methoxy-3-phenylurea

| Parameter | Conditions to Test | Rationale |

|---|---|---|

| Base | NaH, K₂CO₃, t-BuOK | Varies in strength and steric hindrance, influencing selectivity and reaction rate. |

| Solvent | DMF, THF, Acetonitrile | Varies in polarity and boiling point, affecting solubility and reaction kinetics. |

| Temperature | 0 °C to 60 °C | Balances reaction rate against the potential for side reactions and decomposition. |

| Alkylating Agent | 2-Bromobenzyl bromide | The primary electrophile for the key C-N bond formation. |

Characterization of Synthetic Intermediates and Final Product Purity

The synthesis of this compound would proceed through key intermediates whose structural integrity and purity are paramount for the successful formation of the final product. The primary intermediate is hypothesized to be N-(2-bromobenzyl)-N-methoxyamine . The synthesis of this intermediate itself would likely start from 2-bromobenzylamine.

The final step in the synthesis involves the reaction of N-(2-bromobenzyl)-N-methoxyamine with phenyl isocyanate .

The characterization of these intermediates and the final product relies on a suite of standard analytical techniques to confirm identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for structural elucidation. For the final compound, ¹H NMR would be expected to show characteristic signals for the protons on the benzyl and phenyl rings, the methylene (B1212753) (-CH₂-) protons of the benzyl group, and the methoxy (-OCH₃) protons. Quantitative ¹H NMR can also be used to determine the purity of urea compounds by comparing the integral of a characteristic peak of the analyte against that of a certified internal standard. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying key functional groups. The presence of the urea moiety is confirmed by characteristic C=O (carbonyl) stretching vibrations, typically in the range of 1630-1680 cm⁻¹, and N-H stretching vibrations around 3300-3500 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for assessing the purity of the final product and for monitoring the progress of the reaction. nih.govresearchgate.net A well-developed HPLC method can separate the final urea product from any unreacted starting materials (like the N-alkoxyamine intermediate) and by-products. nih.govresearchgate.net The purity is determined by the area percentage of the main peak in the chromatogram. For unstable compounds like isocyanates, HPLC purity is often determined after converting them into more stable derivatives, such as carbamates. asianpubs.org

The purity of the intermediates, such as the N-(2-bromobenzyl)-N-methoxyamine, would similarly be assessed using these techniques to ensure that impurities are not carried over into the final reaction step.

Strategies for Structural Modification and Analog Synthesis

The modular nature of urea synthesis provides a robust platform for creating a diverse library of analogs based on the this compound scaffold. Modifications can be systematically introduced at three key positions: the phenyl rings, the methoxy group, and the bromobenzyl moiety.

Introduction of Varied Substituents on Phenyl Rings

The most straightforward strategy for modifying the phenylurea portion of the molecule is to utilize different substituted aryl isocyanates in the final coupling step. asianpubs.orgresearchgate.net By replacing phenyl isocyanate with a variety of commercially available or synthetically prepared isocyanates, a wide range of analogs can be generated. This allows for the exploration of electronic and steric effects on the molecule's properties.

The general reaction is: N-(2-bromobenzyl)-N-methoxyamine + Ar-N=C=O → 1-(2-Bromobenzyl)-1-methoxy-3-(aryl)urea

Below is a table illustrating potential variations:

| Substituted Isocyanate (Ar-NCO) | Resulting Substituent on Phenyl Ring | Potential Effect |

|---|---|---|

| 4-Chlorophenyl isocyanate | 4-Chloro | Electron-withdrawing |

| 4-Methylphenyl isocyanate (p-tolyl isocyanate) | 4-Methyl | Electron-donating |

| 4-Methoxyphenyl isocyanate | 4-Methoxy | Strong electron-donating |

| 3,4-Dichlorophenyl isocyanate | 3,4-Dichloro | Strong electron-withdrawing |

| 4-(Trifluoromethyl)phenyl isocyanate | 4-Trifluoromethyl | Very strong electron-withdrawing |

This approach is widely used in medicinal chemistry to fine-tune the biological activity of lead compounds. asianpubs.org

Modifications of the Methoxy Group

Altering the N-methoxy group requires a different synthetic approach, focusing on the preparation of various N-alkoxy-N-(2-bromobenzyl)amines as the key intermediates. Instead of N-methoxyamine, one could synthesize N-ethoxy, N-propoxy, or even N-benzyloxy analogues.

The synthesis of N-alkoxyureas has been described, often involving the reaction of N-alkoxyamines with isocyanates or the alcoholysis of N-acyloxy-N-alkoxyurea derivatives. dnu.dp.uaresearchgate.netdnu.dp.ua For instance, N-benzyloxy-N-methoxyurea has been synthesized via methanolysis of N-acetoxy-N-benzyloxyurea. dnu.dp.ua This suggests that a family of N-alkoxy intermediates can be prepared and used to generate the desired urea analogs.

The general reaction scheme would be:

2-Bromobenzyl Halide + NH₂OR → N-(2-Bromobenzyl)-N-alkoxyamine

N-(2-Bromobenzyl)-N-alkoxyamine + Phenyl Isocyanate → 1-(2-Bromobenzyl)-1-alkoxy-3-phenylurea

This strategy allows for probing the impact of the size and nature of the alkoxy group on the molecule's properties.

| N-Alkoxyamine Intermediate | Resulting N-Substituent |

|---|---|

| N-(2-Bromobenzyl)-N-ethoxyamine | Ethoxy (-OCH₂CH₃) |

| N-(2-Bromobenzyl)-N-propoxyamine | Propoxy (-O(CH₂)₂CH₃) |

| N-(2-Bromobenzyl)-N-isopropoxyamine | Isopropoxy (-OCH(CH₃)₂) |

| N-(2-Bromobenzyl)-N-benzyloxyamine | Benzyloxy (-OCH₂Ph) |

Alterations of the Bromobenzyl Moiety

Modification of the bromobenzyl portion of the molecule is achieved by starting the synthesis with different substituted benzylamines or benzyl halides. figshare.com This allows for variation in the position and identity of the halogen, as well as the introduction of other substituents on the benzyl ring.

For example, instead of 2-bromobenzylamine, one could use:

3-Bromobenzylamine or 4-bromobenzylamine (B181089) to study the positional effect of the bromine atom.

Other halogenated benzylamines like 2-chlorobenzylamine (B130927) or 2-iodobenzylamine.

Benzylamines with multiple substitutions, such as 2,4-dichlorobenzylamine.

Benzylamines with electron-donating groups, such as 2-methylbenzylamine.

Each of these starting materials would be carried through the N-methoxylation and subsequent urea formation steps to yield the final target analog.

| Starting Benzylamine | Resulting Moiety | Type of Modification |

|---|---|---|

| 3-Bromobenzylamine | 3-Bromobenzyl | Positional isomerism |

| 4-Chlorobenzylamine | 4-Chlorobenzyl | Halogen substitution |

| 2-Methylbenzylamine | 2-Methylbenzyl | Electronic modification (electron-donating) |

| 2-(Trifluoromethyl)benzylamine | 2-(Trifluoromethyl)benzyl | Electronic modification (electron-withdrawing) |

| Naphthalen-1-ylmethanamine | (Naphthalen-1-yl)methyl | Aromatic system extension |

These derivatization strategies highlight the synthetic flexibility inherent in the structure of this compound, making it an adaptable scaffold for chemical and pharmacological exploration.

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromobenzyl 1 Methoxy 3 Phenylurea

Nucleophilic Substitution Reactions Involving the Bromine Atom

The presence of a bromine atom on a benzylic carbon suggests a propensity for nucleophilic substitution reactions. Benzylic halides are known to be reactive towards nucleophiles due to the ability of the adjacent phenyl ring to stabilize the transition state of both SN1 and SN2 reactions. acs.orgrsc.org The primary nature of the benzylic carbon in 1-(2-bromobenzyl)-1-methoxy-3-phenylurea would typically favor an SN2 pathway. acs.org

The reaction of this compound with amine nucleophiles is anticipated to proceed via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of the corresponding N-substituted product. The lone pair of electrons on the nitrogen atom of the amine will act as the nucleophile, attacking the electrophilic benzylic carbon.

A variety of amine nucleophiles, ranging from simple ammonia (B1221849) to primary and secondary amines, could potentially be employed. The general reaction can be depicted as follows:

The initial product is an ammonium (B1175870) salt, which would then be deprotonated by a base (such as excess amine) to yield the final neutral product. The reactivity of the amine would be influenced by its basicity and steric hindrance.

Similar to amines, thiols (R-SH) and alkoxides (R-O⁻) are expected to react with this compound through a nucleophilic substitution mechanism. Thiols, being excellent nucleophiles, would readily displace the bromide to form the corresponding thioether. The reaction with alkoxides would yield benzyl (B1604629) ethers.

The general schemes for these reactions are:

With Thiols:

With Alkoxides:

The choice of the thiol or alkoxide would determine the nature of the resulting product, allowing for the introduction of various functionalities onto the benzyl group.

Reactions of the Urea (B33335) Moiety

The urea functionality in this compound presents several potential reaction pathways, including hydrolysis, oxidation, reduction, and photochemical transformations.

The hydrolysis of the urea moiety can lead to the cleavage of the C-N bonds.

Acidic Conditions: Under acidic conditions, the hydrolysis of ureas is generally slow but can be facilitated by strong acids and elevated temperatures. The reaction likely proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water. For N-alkoxyureas, cleavage of the N-O bond might also be possible. Studies on sulfonylureas have shown that hydrolysis is often faster in acidic conditions. ekb.eg

Basic Conditions: In basic media, hydrolysis of ureas is typically more difficult. researchgate.net However, the presence of the N-methoxy group might influence the reactivity. Some studies on related systems, like imidazolinium chlorides, show that hydrolysis can occur readily under basic conditions. nih.govresearchgate.net The specific conditions required for the hydrolysis of this compound would need experimental determination.

The urea functionality itself is generally stable towards common oxidizing and reducing agents. However, the presence of the N-methoxy group could introduce unique reactivity.

Oxidation: Strong oxidizing agents could potentially lead to the degradation of the molecule. The benzylic position is also susceptible to oxidation.

Reduction: The urea carbonyl group is resistant to reduction by typical hydride reagents like sodium borohydride. More potent reducing agents might be required, but this could also lead to the reduction of other functional groups in the molecule.

Phenylurea compounds, particularly those used as herbicides, are known to undergo photochemical transformation. nih.govsemanticscholar.org The primary photochemical processes for phenylureas in aqueous solutions can include photohydrolysis of halogen substituents and intramolecular rearrangements. nih.gov For N-methoxy substituted ureas, demethoxylation can be a competitive reaction pathway upon irradiation. dnu.dp.ua

The photochemical behavior of this compound is expected to be complex. Irradiation with UV light could potentially lead to:

Homolytic cleavage of the C-Br bond: This would generate a benzylic radical, which could then undergo various reactions such as dimerization, reaction with solvents, or hydrogen abstraction.

Cleavage of the N-O bond: This would generate a methoxy (B1213986) radical and a ureidyl radical.

Reactions involving the phenylurea core: Similar to other phenylureas, photo-Fries type rearrangements or photohydrolysis of the bromine atom could occur. nih.gov

The exact nature and distribution of photoproducts would depend on the specific reaction conditions, including the wavelength of light and the solvent used.

Photochemical Transformation and Degradation Pathways

Demethoxylation Mechanisms

There is no specific information available in the scientific literature regarding the demethoxylation mechanisms of this compound. In related compounds, such as methoxybenzenes, demethoxylation can occur through catalytic hydrodeoxygenation, where the methoxy group is eliminated as methanol. researchgate.net Such reactions are often facilitated by metal catalysts and can proceed in parallel with other transformations like hydrogenation of aromatic rings. researchgate.net The specific conditions and mechanistic pathways for the demethoxylation of this compound would need to be determined experimentally.

Carbene Formation and Subsequent Reactions

The potential for this compound to form carbenes has not been documented. Carbene formation typically involves the α-elimination of a leaving group from a carbon atom. libretexts.org While the "2-Bromobenzyl" group contains a bromine atom, its position on the benzene (B151609) ring makes it unlikely to participate in direct α-elimination to form a carbene at the benzylic position under typical conditions. The reactivity of the methoxyurea (B1295109) portion towards carbene formation is also not established in the literature.

Hydroxylation and Adduct Formation

No studies detailing the hydroxylation or adduct formation of this compound have been found.

Mechanistic Elucidation of Key Transformations

Kinetic Studies and Thermodynamic Parameters

Without experimental data, no kinetic studies or thermodynamic parameters for reactions involving this compound can be reported. Kinetic studies would involve measuring reaction rates under various conditions to determine rate laws and activation energies, while thermodynamic studies would focus on the energy changes associated with the reaction to determine its feasibility and equilibrium position. wikipedia.orglibretexts.orglibretexts.orgmdpi.comyoutube.com

Exploration of Transition States and Regioselectivity

The exploration of transition states, which are high-energy, short-lived configurations of atoms at the peak of a reaction's energy profile, is crucial for understanding reaction mechanisms. wikipedia.orgmasterorganicchemistry.comsolubilityofthings.comyoutube.comfiveable.me The regioselectivity of a reaction describes the preference for one direction of bond making or breaking over another. For this compound, the presence of multiple reactive sites, including the brominated benzene ring and the urea functional group, suggests that various regioisomeric products could potentially be formed in reactions. However, without experimental or computational studies, the transition states and regioselectivity of any of its potential transformations remain unknown. The high reactivity of benzyl halides in S_N1 reactions, due to the resonance stabilization of the resulting benzyl carbocation, could be a factor in its reactivity. doubtnut.com

Investigation of Biological Activity and Molecular Mechanisms of 1 2 Bromobenzyl 1 Methoxy 3 Phenylurea and Its Analogs

Evaluation of Anticancer and Cytotoxic Activities

Urea (B33335) and thiourea (B124793) derivatives have garnered significant attention for their potential as anticancer agents. nih.govubaya.ac.id Their mechanisms of action are often multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and interference with critical signaling pathways that drive malignancy.

Inhibition of Cell Proliferation in Various Cancer Cell Lines

Derivatives of phenylurea and thiourea have demonstrated notable cytotoxic effects across a range of human cancer cell lines. For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea has shown cytotoxic activity against breast (MCF-7, T47D) and cervical (HeLa) cancer cells. jppres.com Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives containing a urea moiety have been evaluated for their in vitro cytotoxicity against human colon cancer (SW480), prostate cancer (PC3), lung cancer (A549), and breast cancer (MCF-7) cell lines. merckmillipore.com

Notably, certain analogs have exhibited potent and selective activity. For example, among a series of pyrrolo[2,3-d]pyrimidines, one compound was found to be most potent against PC3 cells, while others showed strong cytotoxicity against MCF-7 and A549 cells. merckmillipore.com Furthermore, a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives showed significant antiproliferative activities against MCF7 and PC3 cell lines, with some compounds displaying IC50 values under 5 μM against four different cancer cell lines (A549, MCF7, HCT116, PC3). nih.gov The introduction of specific chemical groups, such as a 1-methylpiperidin-4-yl group or an electron-withdrawing trifluoromethyl group, has been shown to significantly enhance antiproliferative activity. nih.gov

The cytotoxic activity of these compounds is often compared to established chemotherapy agents. For example, N-4-methoxybenzoyl-N'-phenylurea exhibited a significantly stronger anticancer activity against HeLa cells compared to hydroxyurea. wisdomlib.org Similarly, N-(4-bromo)-benzoyl-N'-phenylthiourea (4Br-BPTU) and 4-(tert-butyl)-N-benzoylurea (4TBBU) showed higher cytotoxic activity against primary HER2-positive breast cancer cells than hydroxyurea. ubaya.ac.id

Interactive Data Table: Cytotoxic Activity of Urea Analogs

Below is a summary of the cytotoxic activities of various urea and thiourea analogs against different cancer cell lines.

| Compound/Analog | Cancer Cell Line(s) | Key Findings |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7, T47D, HeLa | Demonstrated cytotoxic activity. jppres.com |

| Pyrrolo[2,3-d]pyrimidine-urea hybrids | SW480, PC3, A549, MCF-7 | Showed varying degrees of potent cytotoxicity. merckmillipore.com |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | A549, MCF7, HCT116, PC3 | Exhibited excellent antiproliferative activities. nih.gov |

| N-4-methoxybenzoyl-N'-phenylurea | HeLa | Stronger anticancer activity than hydroxyurea. wisdomlib.org |

| N-(4-bromo)-benzoyl-N'-phenylthiourea (4Br-BPTU) | Primary HER2-positive breast cancer | More potent than hydroxyurea. ubaya.ac.id |

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govabcam.com This process is often accompanied by cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating. merckmillipore.com

Studies on pyrrolo[2,3-d]pyrimidine derivatives revealed that their cytotoxic activity is mediated by apoptosis, with a significant increase in the percentage of late apoptotic cells. merckmillipore.com These compounds were also found to cause cell cycle arrest at different stages. merckmillipore.com For example, one of the most potent compounds induced late apoptosis in the A549 lung cancer cell line and caused cell cycle arrest in the G0/G1 phase. merckmillipore.com

The molecular machinery of apoptosis involves a cascade of proteins. The Bcl-2 family of proteins plays a crucial role in regulating mitochondrial-mediated apoptosis. nih.gov Research has shown that some urea derivatives can modulate the expression of these proteins, reducing the levels of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax. merckmillipore.com This shift in balance leads to the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov Specifically, the activation of caspase-9 and caspase-3, as well as the cleavage of PARP (a substrate of caspase-3), have been observed, indicating the involvement of the intrinsic or mitochondrial apoptotic pathway. merckmillipore.comnih.gov

Role as Kinase Inhibitors (e.g., VEGFR, EGFR, JAK2, RAS-MEK-ERK pathway)

Kinases are enzymes that play a central role in cellular signaling pathways that control cell growth, proliferation, and survival. ed.ac.uk Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. ed.ac.uk Several urea and thiourea derivatives have been identified as inhibitors of various kinases.

The aryl urea moiety is a structural feature found in several known tyrosine kinase inhibitors. merckmillipore.com Thiourea derivatives have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR). ubaya.ac.idjppres.com EGFR is a receptor tyrosine kinase that, when overactive, can drive tumor growth. N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea, for instance, exhibits cytotoxic effects on the MCF-7 breast cancer cell line by inhibiting both EGFR and HER2, another important receptor tyrosine kinase. jppres.com

The Janus kinase (JAK) family of enzymes is also implicated in cancer development, particularly in myeloproliferative neoplasms where constitutive JAK2 signaling is a key driver. nih.gov While direct inhibition of JAK2 by urea derivatives is an area of ongoing research, the interplay with downstream pathways like the RAS-MEK-ERK pathway is critical. nih.govnih.gov The ERK pathway is a downstream effector of many growth factor receptors and is frequently disrupted in cancer. medchemexpress.commedchemexpress.com Studies have shown that while JAK inhibitors can suppress MEK/ERK activation in vitro, this effect can be limited in vivo due to compensatory mechanisms. nih.govnih.gov This suggests that a combination therapy approach, targeting both JAK and MEK, could be more effective. nih.govnih.gov

Assessment of Antimicrobial Properties (Antibacterial and Antifungal)

Beyond their anticancer potential, benzyl (B1604629) bromide and related derivatives have demonstrated significant antimicrobial properties.

Research has shown that synthetic benzyl bromide derivatives possess strong antibacterial and antifungal activities. nih.gov In one study, these derivatives were particularly effective against Gram-positive bacteria such as S. aureus, S. pyogenes, and E. faecalis. nih.gov One derivative was highly active against S. pyogenes, while another showed moderate activity against S. aureus and E. faecalis. nih.gov However, their activity against Gram-negative bacteria was limited. nih.gov

In terms of antifungal activity, a benzyl bromide derivative was found to be the most effective compound against C. albicans, exhibiting a low minimum inhibitory concentration (MIC). nih.gov The MIC values, which represent the lowest concentration of a compound that inhibits visible growth, further quantify the potency of these derivatives against various bacterial and fungal strains. nih.govmdpi.com

Interactive Data Table: Antimicrobial Activity of Benzyl Bromide Analogs

| Compound/Analog | Microorganism | Activity |

| Benzyl bromide derivative (1a) | S. aureus, S. pyogenes, E. faecalis, K. pneumoniae, S. typhi, E. coli | MIC values of 1-2 mg/mL. nih.gov |

| Benzyl bromide derivative (1a) | C. albicans | Most effective antifungal with an MIC of 0.25 mg/mL. nih.gov |

| Benzyl bromide derivative (1c) | S. pyogenes, E. faecalis, S. aureus, K. pneumoniae, S. typhi | MIC values ranging from 0.5 to 4 mg/mL. nih.gov |

Enzyme Inhibition Studies (e.g., Indoleamine 2,3-dioxygenase 1 (IDO1))

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune suppression, particularly within the tumor microenvironment. frontiersin.orgnih.gov By catalyzing the degradation of the essential amino acid tryptophan, IDO1 helps tumor cells evade the host's immune system. frontiersin.orgrsc.orglabcorp.com This makes IDO1 a significant target for cancer immunotherapy.

Recent research has focused on identifying inhibitors of IDO1. rsc.orglabcorp.com While specific studies on 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea as an IDO1 inhibitor are not detailed in the provided results, the broader class of isothiourea derivatives has shown promise. S-benzylisothiourea derivatives have been identified as enzymatic inhibitors of IDO1, suggesting that the isothiourea moiety could be a key pharmacophore for binding to the heme group of the enzyme. researchgate.net Furthermore, a bisisothiourea derivative was identified as a dual inhibitor of both IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme in the tryptophan catabolism pathway. researchgate.net

Molecular Interaction with Biological Targets

To understand how these compounds exert their biological effects at a molecular level, researchers employ techniques like molecular docking. jppres.comnih.gov These computational studies help to predict and visualize the binding of a compound to its biological target, such as an enzyme or receptor.

Molecular docking simulations have been used to determine the probable binding model of various derivatives within the active sites of their target enzymes. nih.gov For example, docking studies of a pyrazole (B372694) derivative showed its interaction with the active site of Histone Deacetylase (HDAC), a class of enzymes involved in gene regulation and a target for cancer therapy. nih.gov Similarly, the interaction of N-(4-t-butylbenzoyl)-N'-phenylthiourea with EGFR and SIRT1 (a type of histone deacetylase) has been investigated through in silico methods. jppres.com

For isothiourea derivatives targeting IDO1 and TDO, molecular docking has suggested the importance of the isothiourea moieties at the ortho position of the phenyl ring for inhibitory activity. researchgate.net These studies support the experimental findings and provide a rational basis for the design of more potent and selective inhibitors.

Interaction with Enzymes and Receptors

Substituted ureas are a class of compounds that have garnered significant attention in medicinal chemistry for their ability to interact with a variety of enzymes and receptors, often exhibiting inhibitory activity. While direct studies on this compound are limited, research on its analogs provides insights into its potential biological targets.

One area of interest is the inhibition of protein kinases. For instance, N,N'-diarylurea derivatives have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. nih.gov The urea moiety in these compounds is crucial for their inhibitory activity.

Another important target for urea-containing compounds is farnesyl protein transferase (FPT). Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo researchgate.netconsensus.app-cyclohepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide have been evaluated as FPT inhibitors. nih.gov In this series, a 3-methyl analog was found to be tenfold less active than the parent compound, and bulkier substituents at the C3 position led to a further decrease in activity, highlighting the sensitivity of the enzyme's binding pocket to steric hindrance. nih.gov

Furthermore, research into meta-substituted phenylalanine and tyrosine analogs has shed light on their interaction with the Large-neutral Amino Acid Transporter 1 (LAT-1), a protein responsible for transporting essential amino acids across cell membranes. nih.gov This transporter is often upregulated in cancer cells, making it an attractive target for drug delivery. nih.gov Computational models suggest that groups capable of filling a hydrophobic pocket within the LAT-1 binding site can enhance affinity. nih.gov

The table below summarizes the inhibitory activities of some urea analogs against various enzymes and receptors.

| Compound Class | Target Enzyme/Receptor | Key Findings |

| N,N'-Diarylurea Derivatives | p38 MAP Kinase | Showed inhibitory activity, indicating a role in modulating inflammatory pathways. nih.gov |

| Substituted Piperidine N-oxide Analogs | Farnesyl Protein Transferase (FPT) | The 3-methyl analog was 10-fold less active than the parent compound, with bulkier C3 substituents further reducing activity. nih.gov |

| meta-Substituted Phenylalanine and Tyrosine Analogs | Large-neutral Amino Acid Transporter 1 (LAT-1) | Substitution at the meta position can increase affinity for LAT-1 by interacting with a hydrophobic pocket. nih.gov |

| Benzylethoxyaryl Ureas | VEGFR-2 | These compounds have been evaluated as multitarget inhibitors, including of the vascular endothelial growth factor receptor-2. rsc.org |

Hydrogen Bonding with Biomolecules

The urea functional group is a key structural motif that significantly influences the biological activity of a molecule through its ability to form hydrogen bonds. The urea moiety possesses both hydrogen bond donor (the N-H groups) and hydrogen bond acceptor (the carbonyl oxygen) capabilities. nih.gov This dual nature allows urea derivatives to engage in specific and directional interactions with biological macromolecules such as proteins and nucleic acids. nih.gov

The substitution pattern on the urea's nitrogen atoms plays a critical role in its conformational preferences and, consequently, its hydrogen bonding potential. For N,N'-diphenylureas, a trans,trans conformation is generally favored in both solution and solid states. nih.gov However, the introduction of methyl groups to the nitrogen atoms can shift the conformation to cis,cis. nih.gov

In the case of trisubstituted ureas, such as this compound, the ability to form ordered, hydrogen-bonded structures may be hindered. Studies on model trisubstituted ureas have shown that they tend to exist in a "disordered" state where hydrogen bonding occurs but without the alignment of carbonyl dipoles. consensus.app This is in contrast to some N,N'-disubstituted ureas that can form more organized hydrogen-bonded networks. consensus.app The carbonyl stretching band in the infrared spectra of trisubstituted ureas appears at a similar position regardless of whether the compound is in a liquid or crystalline solid state, supporting the idea of a disordered arrangement. consensus.app

The hydrogen bonding capacity of a specific analog, 1-(2-Bromophenyl)-1-[(3,5-dibromo-2-hydroxyphenyl)methyl]-3-phenylurea, has been computationally determined. The properties are listed in the table below.

| Property | Value |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Data computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14) nih.gov

These properties indicate that the molecule has the potential to participate in multiple hydrogen bonding interactions, which is a critical factor in its binding to biological targets.

Studies on Bioavailability and Translocation in Biological Systems

The bioavailability and ability of a compound to translocate across biological membranes are critical determinants of its therapeutic potential. For urea derivatives, these properties are influenced by a delicate balance of factors, including solubility, lipophilicity, and the capacity for hydrogen bonding. nih.gov

Lipophilicity is another key factor governing membrane permeability. nih.gov Generally, increased lipophilicity can improve a compound's ability to cross lipid bilayers. nih.gov The aryl-urea group, in particular, can contribute to the formation of lipophilic complexes. For instance, aryl-urea substituted fatty acids can act as synthetic anion transporters by forming intermolecular hydrogen bonds with the fatty acid carboxylate upon deprotonation. rsc.org This interaction disperses the negative charge, creating a lipophilic dimeric complex that can permeate the inner mitochondrial membrane. rsc.org This mechanism highlights a sophisticated mode of translocation facilitated by the urea scaffold. rsc.org

The balance between lipophilicity and aqueous solubility is often described by metrics like the lipophilic permeability efficiency (LPE), which aims to quantify the efficiency with which a compound achieves passive membrane permeability at a given lipophilicity. nih.gov For many "beyond rule of 5" molecules, which are often larger and more lipophilic, optimizing this balance is a key challenge in drug design. nih.gov

The ability of lipophilic compounds to permeate biological membranes can also depend on the specific characteristics of the membrane itself. Studies on E. coli have shown that there can be differential permeability for various lipophilic compounds, suggesting that multiple routes of entry may exist across the outer membrane. nih.gov

Immunomodulatory Effects and Immune Checkpoint Inhibition Relevance

Recent advancements in cancer therapy have highlighted the importance of modulating the immune system to recognize and eliminate tumor cells. rsc.org A key strategy in this field is the inhibition of immune checkpoints, which are negative regulatory pathways that can be exploited by cancer cells to evade an immune attack. researchgate.net The PD-1/PD-L1 axis is a prominent example of such a checkpoint. rsc.org

Analogs of this compound, specifically benzylethoxyaryl ureas, have been investigated for their potential as multitarget immunomodulators. rsc.org These compounds have been designed to inhibit both VEGFR-2, a key player in tumor angiogenesis, and the PD-L1 protein. rsc.org The rationale behind this dual-targeting approach is that combining antiangiogenic treatment with PD-1/PD-L1 blockade can lead to intratumor immune modulation and enhance the efficacy of the immunotherapy. rsc.org

Studies on these benzylethoxyaryl ureas have shown that they possess promising antitumor and immunomodulatory properties. Key findings from this research are summarized below:

Antiproliferative Activity: These compounds have demonstrated antiproliferative effects on various tumor cell lines and endothelial cells. rsc.org

Inhibition of CD11b Expression: They have been shown to inhibit the expression of CD11b, a marker associated with myeloid-derived suppressor cells, which are known to suppress T-cell responses. rsc.org

Regulation of CD8+ T-cell Activity: The designed ureas have been found to regulate pathways involved in the activity of cytotoxic CD8+ T-cells, which are crucial for killing cancer cells. rsc.org

The table below presents the effects of two active benzylethoxyaryl urea analogs on the viability of HT-29 cancer cells when co-cultured with THP-1 immune cells.

| Compound | Co-culture Ratio (HT-29:THP-1) | Inhibition of Cell Viability (%) at 24h | Inhibition of Cell Viability (%) at 48h |

| Compound 2 (p-fluorophenyl urea) | 1:5 | 20 | Not specified |

| 2:1 | 20 | Not specified | |

| Compound 11 (p-methoxyphenyl urea) | 1:5 | 20 | Active |

| 2:1 | 20 | Active |

Data from assays performed using 20 μM doses of the selected compounds. rsc.org

These findings suggest that urea-based compounds, such as the analogs of this compound, could be valuable scaffolds for the development of new small molecule immune potentiators (SMIPs) for cancer immunotherapy. rsc.org

An in-depth analysis of the structure-activity relationships (SAR) for this compound derivatives is essential for optimizing their biological efficacy. While comprehensive SAR studies specifically targeting this compound are not extensively detailed in publicly available literature, the following analysis is based on established principles and research conducted on structurally analogous phenylurea and benzylurea (B1666796) compounds. This examination provides critical insights into how molecular modifications would likely influence the compound's activity.

Applications in Advanced Organic Synthesis and Future Research Directions

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea scaffold serves as a highly adaptable starting material for the construction of more intricate molecular architectures. The presence of the 2-bromobenzyl moiety is particularly noteworthy, as the bromine atom can be readily substituted or engaged in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes it a valuable precursor for creating diverse chemical libraries.

One of the primary applications of the bromobenzyl group is in transition-metal-catalyzed cross-coupling reactions. For instance, it can participate in well-established transformations such as:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynes.

Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-containing functionalities.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

These reactions allow for the systematic modification of the benzyl (B1604629) portion of the molecule, enabling the synthesis of a wide array of derivatives with tailored properties. The urea (B33335) functionality can also be a site for further chemical modification, although it is generally more stable. The N-H bond of the urea can, under certain conditions, be deprotonated and alkylated or acylated.

The versatility of this compound as a building block is summarized in the table below:

| Reaction Type | Reactant | Resulting Functionality | Potential Application |

| Suzuki Coupling | Arylboronic acid | Biaryl derivative | Synthesis of bioactive compounds |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne derivative | Materials science, drug discovery |

| Buchwald-Hartwig Amination | Amine | N-Aryl derivative | Pharmaceutical synthesis |

| Heck Reaction | Alkene | Substituted alkene | Fine chemical synthesis |

Development as Pharmaceutical or Agrochemical Intermediates

The phenylurea scaffold is a recognized pharmacophore present in a multitude of biologically active compounds, including anticancer agents, antivirals, and herbicides. nih.gov The structural motif of this compound makes it a promising intermediate for the development of new pharmaceutical and agrochemical products.

In Pharmaceuticals:

Diaryl urea derivatives, which can be synthesized from this intermediate, have been extensively investigated as kinase inhibitors for cancer therapy. nih.gov For example, Sorafenib, a multi-kinase inhibitor, features a diaryl urea structure. nih.gov The 2-bromobenzyl group of this compound can be functionalized to mimic the side chains of known kinase inhibitors or to explore new binding interactions within the ATP-binding pocket of target kinases. Furthermore, urea derivatives have been designed for a range of other therapeutic applications, including the treatment of neurological and neurodegenerative diseases. nih.gov Recent studies have also explored benzylethoxyaryl ureas as multitarget inhibitors for cancer immunotherapy. ed.ac.uk

In Agrochemicals:

Phenylurea herbicides are a well-established class of agrochemicals that act by inhibiting photosynthesis at the photosystem II level. herts.ac.uk Compounds like fenuron (B33495) and metobromuron (B166326) are examples of this class. herts.ac.ukacs.org The structure of this compound shares core similarities with these herbicides. The "methoxy" and "phenylurea" components are common in this class of compounds. nih.gov By modifying the substituents on the phenyl rings, researchers can fine-tune the herbicidal activity and selectivity, potentially leading to the discovery of new and more effective crop protection agents.

Design and Synthesis of Next-Generation Analogues

The design and synthesis of next-generation analogues of this compound is a key area for future research. The goal is to create derivatives with enhanced biological activity, improved pharmacokinetic properties, and novel mechanisms of action. A general approach to generating such analogues involves the systematic modification of the core structure. nih.gov

The synthesis of these new compounds would typically start from the parent molecule and employ the cross-coupling reactions mentioned in section 7.1. For instance, a library of analogues could be generated by reacting this compound with a diverse set of boronic acids via Suzuki coupling. This would yield a series of compounds with different substituents at the 2-position of the benzyl ring.

The following table outlines potential modifications for designing next-generation analogues:

| Modification Site | Chemical Strategy | Desired Outcome |

| 2-Position of Benzyl Ring | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Introduce diverse functional groups to probe structure-activity relationships. |

| Phenyl Ring of Urea | Electrophilic aromatic substitution | Modulate electronic properties and steric bulk. |

| Methoxy (B1213986) Group | Demethylation followed by re-alkylation/acylation | Explore the impact of different alkoxy or acyloxy groups on activity. |

| Urea N-H | Alkylation or arylation | Investigate the role of the urea hydrogen in target binding. |

Exploration of Novel Biological Targets and Therapeutic Areas

While the phenylurea scaffold is known to target kinases and photosystem II, the specific combination of functional groups in this compound and its derivatives may lead to interactions with novel biological targets. High-throughput screening of a library of analogues against a panel of enzymes and receptors could uncover unexpected biological activities.

Potential new therapeutic areas to explore include:

Anti-inflammatory agents: Some urea derivatives have shown anti-inflammatory properties.

Antiviral agents: The urea motif is present in some HIV protease inhibitors.

Neuroprotective agents: As mentioned, urea derivatives are being investigated for neurodegenerative diseases. nih.gov

Anti-invasion drugs: Substituted 1-(benzo[d]thiazol-2-yl)-3-phenylurea derivatives have shown promise as anti-invasion agents in metastatic breast cancer. digitellinc.com

The discovery of a novel biological target would open up new avenues for drug development and a deeper understanding of cellular pathways.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.netzenodo.orgresearchgate.net These computational tools can be powerfully applied to the design and optimization of analogues of this compound.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as random forests and support vector machines, can be trained on datasets of known phenylurea derivatives and their biological activities to build predictive models. mdpi.com These models can then be used to predict the activity of newly designed analogues before they are synthesized, saving time and resources.

De Novo Drug Design: Generative AI models can design novel molecular structures from scratch that are predicted to be active against a specific biological target. These models can explore a vast chemical space to propose innovative analogues of this compound.

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This allows for the early identification of candidates with unfavorable pharmacokinetic or safety profiles.

The integration of AI and ML into the research workflow will accelerate the discovery and development of new compounds derived from the this compound scaffold. mdpi.com

Q & A

How can I optimize the synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea to improve yield and purity?

Level : Advanced

Methodological Answer :

Optimization requires factorial design (e.g., Taguchi or Box-Behnken methods) to systematically evaluate variables like temperature, solvent polarity, and stoichiometric ratios . For example:

- Reaction Time : Perform time-course studies with HPLC monitoring to identify kinetic bottlenecks.

- Purification : Use membrane separation technologies (e.g., nanofiltration) for high-purity isolation .

- Catalyst Screening : Test phase-transfer catalysts or Brønsted acids to enhance urea bond formation efficiency .

Statistical tools like ANOVA can resolve interactions between variables, reducing experimental iterations by 40–60% .

What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Level : Basic

Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxy at benzyl group, bromine at C2). Include 2D experiments (COSY, HSQC) to resolve overlapping signals .

- XRD : Single-crystal X-ray diffraction (e.g., monoclinic P21/c systems) provides absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding in urea backbone) .

- MS : High-resolution ESI-MS validates molecular weight (CHBrNO; expected m/z 426.04) .

How should I design biological activity assays to evaluate its antimicrobial potential?

Level : Advanced

Methodological Answer :

- Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models with standardized MIC/MBC protocols .

- Mechanistic Studies : Pair assays with ROS detection (e.g., DCFH-DA fluorescence) to link activity to oxidative stress pathways.

- Data Validation : Address contradictions (e.g., low in vitro activity but high in silico target affinity) by repeating assays under anaerobic conditions or with efflux pump inhibitors .

What computational strategies can predict its reactivity or supramolecular interactions?

Level : Advanced

Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to model electronic effects of bromine and methoxy groups on urea’s nucleophilicity .

- MD Simulations : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility trends .

- Docking Studies : Target enzymes like urease or cytochrome P450 to prioritize synthesis of derivatives with higher binding scores .

How do I resolve contradictions between theoretical predictions and experimental data in structure-activity relationships?

Level : Advanced

Methodological Answer :

- Error Analysis : Quantify uncertainties in computational parameters (e.g., solvation models) versus experimental replicates .

- Multivariate Regression : Build QSAR models using descriptors like LogP, HOMO-LUMO gaps, and Hammett constants to identify outliers .

- Crystallography : Compare predicted vs. observed bond lengths/angles to refine force fields .

What reactor designs are suitable for scaling up its synthesis without compromising selectivity?

Level : Advanced

Methodological Answer :

- Microreactors : Enhance heat/mass transfer for exothermic urea formation steps .

- Flow Chemistry : Use packed-bed reactors with immobilized catalysts to minimize byproducts .

- Process Control : Implement PID algorithms for real-time adjustment of pH and temperature .

How can I study its degradation pathways under varying environmental conditions?

Level : Basic

Methodological Answer :

- Forced Degradation : Expose to UV light (254 nm), acidic/alkaline buffers, and elevated temperatures. Monitor via LC-MS to identify hydrolytic (urea cleavage) or photolytic (debromination) products .

- QSAR Environmental Modeling : Predict ecotoxicity using EPI Suite™ to guide waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.